molecular formula C14H10F3NO B3116314 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol CAS No. 215648-82-1

4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B3116314
CAS No.: 215648-82-1
M. Wt: 265.23 g/mol
InChI Key: ZYLRZWHKMANDFJ-UHFFFAOYSA-N
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Description

4-[(1E)-{[4-(Trifluoromethyl)phenyl]imino}methyl]phenol is a Schiff base formed by the condensation of 4-hydroxybenzaldehyde with 4-(trifluoromethyl)aniline. Its structure features a phenol group, an imine linkage (-C=N-), and a trifluoromethyl (-CF₃) substituent on the aromatic ring. The electron-withdrawing -CF₃ group significantly influences its electronic, physicochemical, and biological properties. This compound has been explored for applications in materials science (e.g., liquid crystals) and medicinal chemistry (e.g., enzyme inhibition) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-3-5-12(6-4-11)18-9-10-1-7-13(19)8-2-10/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLRZWHKMANDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 4-aminophenol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities
Recent studies have demonstrated that Schiff bases, including 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol, exhibit significant antibacterial and antifungal properties. For instance, a study conducted on related compounds showed that they possess varying degrees of activity against several bacterial strains, with some exhibiting high efficacy in inhibiting growth. The mechanism is believed to involve the interaction of the imine functional group with microbial enzymes, disrupting their metabolic processes .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays such as the DPPH radical scavenging test indicated that these Schiff bases can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study: Biological Activity Investigation
A comprehensive study analyzed a series of Schiff bases, including those derived from trifluoromethyl phenyl groups. The researchers utilized techniques such as UV-Vis spectroscopy, FTIR, and NMR to characterize the compounds. The findings revealed that certain derivatives displayed promising drug-like properties, suggesting their potential as therapeutic agents .

Material Science Applications

Crystal Structure Analysis
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis revealed a non-planar conformation with significant dihedral angles between the aromatic rings, which impacts the material's electronic properties . This structural information is vital for understanding how these compounds can be utilized in material science applications, particularly in the development of organic semiconductors.

Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to study intermolecular interactions within crystal structures involving this compound. Such analyses provide insights into molecular packing and can inform the design of new materials with specific electronic or optical properties .

Computational Chemistry Applications

Density Functional Theory (DFT) Studies
DFT calculations have been performed to investigate the electronic properties of this compound. These studies revealed a relatively small HOMO-LUMO gap, indicating that the compound can be classified as a "soft" molecule with high polarizability . This characteristic is beneficial for applications in organic electronics and photonic devices.

Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These computational studies help identify potential therapeutic applications and guide further experimental investigations .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant antibacterial and antifungal activities
Notable antioxidant properties
Material ScienceNon-planar crystal structure affects electronic properties
Hirshfeld surface analysis reveals intermolecular interactions
Computational ChemistryDFT studies indicate high polarizability
Molecular docking predicts binding affinities

Mechanism of Action

The mechanism of action of 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key substituent effects :

  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing character, increasing thermal stability and altering mesomorphic behavior in liquid crystals .
  • Chloro (-Cl) : Moderate electron-withdrawing effect; improves antimicrobial activity in Zn(II) complexes .
  • Methoxy (-OCH₃) : Electron-donating group; increases solubility and influences optical properties in Schiff base ligands .
  • Anilino (-NHPh): Introduces hydrogen-bonding capability, affecting coordination chemistry in metal complexes .

Example compounds :

(E)-4-((Phenylimino)methyl)phenol (12a): Lacks -CF₃, showing lower thermal stability compared to the target compound .

4-{[(4-Anilinophenyl)imino]methyl}phenol: Exhibits enhanced metal-binding affinity due to the anilino group .

2-[(E)-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]imino}methyl]phenol: The triazole moiety improves antimicrobial activity in Zn(II) complexes .

Physicochemical Properties

Compound Melting Point (°C) Mesomorphic Range (°C) Solubility (Polar Solvents) Reference
Target Compound (I6 derivative) Not reported 92% yield, stable LC phase Moderate
(E)-4-(((4-Chlorophenyl)imino)methyl)phenol 160–162 N/A High
4-Bromo-2-[(E)-...]phenol (HL1) 198–200 N/A Low

Notes:

  • The -CF₃ group in the target compound broadens the mesophase range in liquid crystals compared to non-fluorinated analogs .
  • Bromo and methoxy substituents reduce solubility due to increased hydrophobicity .

Antimicrobial Activity :

  • Target Compound: Limited direct data, but its Zn(II) analogs show enhanced activity against Candida albicans due to -CF₃ improving membrane penetration .
  • Chloro/Methoxy Derivatives: Exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria, outperforming non-halogenated analogs .

Enzyme Inhibition :

  • (E)-4-(((4-Chlorophenyl)imino)methyl)phenol: IC₅₀ = 1.2 µM for acetylcholinesterase (AChE) inhibition .
  • Target Compound : Computational studies suggest stronger AChE binding due to -CF₃ enhancing electrostatic interactions .

Spectral Data :

  • IR : The -C=N stretch in the target compound appears at ~1610 cm⁻¹, shifted lower than -Cl analogs (~1625 cm⁻¹) due to -CF₃ electron withdrawal .
  • ¹H-NMR: The phenolic -OH signal at δ 12.5 ppm is consistent across analogs, while -CF₃ causes deshielding of adjacent protons (δ 7.8–8.2 ppm) .

Computational Insights

  • DFT Studies : The -CF₃ group reduces electron density on the imine nitrogen, increasing electrophilicity and reactivity in corrosion inhibition applications .
  • Docking Simulations : Trifluoromethylated Schiff bases show stronger binding to AChE via hydrophobic interactions with active-site residues .

Biological Activity

The compound 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol , also known by its chemical formula C15H12F3NOC_{15}H_{12}F_3NO, is a member of the Schiff base family, which has garnered attention for its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties as evidenced by various studies.

Chemical Structure and Properties

The structural formula of the compound reveals a phenolic group attached to an imine linkage with a trifluoromethyl substituent. The configuration of the C=N bond is E, indicating a specific geometric arrangement that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H12F3NOC_{15}H_{12}F_3NO
Molecular Weight279.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • For Staphylococcus aureus: MIC ranges from 15.625 to 62.5 μM.
    • For Enterococcus faecalis: MIC ranges from 62.5 to 125 μM.

The mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, making it a promising candidate for combating antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antioxidant Activity

The compound has also been studied for its antioxidative properties. Schiff bases are known to exhibit significant radical scavenging abilities due to their ability to donate electrons or hydrogen atoms. The antioxidative mechanism is primarily attributed to the phenolic hydroxyl group, which stabilizes free radicals.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression.

  • Case Study : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. faecalis ,
AntioxidantRadical scavenging activity ,
AnticancerInduces apoptosis in cancer cell lines ,

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Schiff base formation, typically involving condensation of 4-(trifluoromethyl)aniline with 4-hydroxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol for mild conditions), catalyst (acetic acid or Lewis acids), and temperature control (60–80°C). Yield optimization requires monitoring reaction time (6–12 hours) and purification via recrystallization or column chromatography. Impurities often arise from incomplete imine formation or oxidation side reactions, which can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure and confirming the E-configuration of this Schiff base compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. The imine proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm, while phenolic -OH is observed at δ 9.5–10.5 ppm (DMSO-d₆).
  • IR : A strong C=N stretch near 1600–1640 cm⁻¹ and O-H stretch (~3300 cm⁻¹) validate the structure.
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the E-configuration and bond angles, with typical C=N bond lengths of ~1.28 Å and dihedral angles between aromatic rings <10°, confirming planarity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the tautomeric behavior and proton transfer dynamics of this compound in different solvent systems?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor tautomeric shifts (enol-imine vs. keto-amine forms) in solvents of varying polarity (e.g., DMSO, chloroform, water). Time-resolved fluorescence or NMR titration with deuterated solvents can track proton exchange rates. Computational modeling (DFT) predicts tautomer stability by comparing Gibbs free energies of isomers .

Q. What strategies are recommended for reconciling contradictory data regarding the compound's solubility and stability across different experimental conditions?

  • Methodological Answer : Perform systematic studies under controlled conditions (pH, temperature, light exposure) using HPLC or gravimetric analysis for solubility quantification. Stability assays (TGA/DSC) identify degradation thresholds. Meta-analyses of literature data should account for variables like crystallinity (amorphous vs. crystalline forms) and solvent impurities .

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for predicting the electronic properties and reactive sites of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations in explicit solvents (e.g., water, ethanol) model aggregation behavior. Charge distribution analysis (Mulliken/NBO) identifies regions prone to electrophilic attack or hydrogen bonding .

Q. How should environmental impact assessments be structured to evaluate the biodegradation and ecotoxicological effects of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) to measure mineralization rates via CO₂ evolution. Ecotoxicity testing includes:

  • Algae/ Daphnia magna acute toxicity assays (OECD 201/202).
  • Soil microcosm studies to assess bioaccumulation (log Kow) and half-life (t₁/₂) in simulated environments.
  • QSAR models predict toxicity endpoints if experimental data are limited .

Q. What methodologies are employed to study the antimicrobial mechanisms of this compound, and how can structure-activity relationships (SAR) be established?

  • Methodological Answer :

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identify potency.
  • Membrane permeability assays (SYTOX Green uptake) and enzyme inhibition studies (e.g., β-lactamase) elucidate mechanisms.
  • SAR development : Synthesize derivatives with modified substituents (e.g., -CF₃, -OH positions) and correlate structural changes with bioactivity using multivariate regression analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol
Reactant of Route 2
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4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol

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